Cas no 1637774-84-5 (6-amino-3-bromo-2-fluorobenzoic acid hydrochloride)
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride
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- Inchi: 1S/C7H5BrFNO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H
- InChI Key: JGFMHMTUPPGBQU-UHFFFAOYSA-N
- SMILES: C(C1C(=CC=C(Br)C=1F)N)(=O)O.Cl
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A596618-25mg |
6-Amino-3-bromo-2-fluorobenzoic Acid Hydrochloride |
1637774-84-5 | 25mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A596618-50mg |
6-Amino-3-bromo-2-fluorobenzoic Acid Hydrochloride |
1637774-84-5 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A596618-250mg |
6-Amino-3-bromo-2-fluorobenzoic Acid Hydrochloride |
1637774-84-5 | 250mg |
$ 340.00 | 2022-06-08 | ||
| Enamine | EN300-157652-0.05g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 0.05g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-157652-0.1g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 0.1g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-157652-0.25g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 0.25g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-157652-0.5g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 0.5g |
$23.0 | 2023-06-04 | |
| Enamine | EN300-157652-1.0g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 1g |
$29.0 | 2023-06-04 | |
| Enamine | EN300-157652-2.5g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 2.5g |
$57.0 | 2023-06-04 | |
| Enamine | EN300-157652-5.0g |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
1637774-84-5 | 95% | 5g |
$102.0 | 2023-06-04 |
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride Suppliers
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride
Comprehensive Overview of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride (CAS No. 1637774-84-5)
6-amino-3-bromo-2-fluorobenzoic acid hydrochloride (CAS No. 1637774-84-5) is a halogenated benzoic acid derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its amino, bromo, and fluoro functional groups, serves as a versatile intermediate in organic synthesis. Its molecular structure, combining electron-withdrawing and electron-donating substituents, makes it particularly valuable for designing bioactive molecules. Researchers frequently explore its potential in drug discovery, especially for targeting enzyme inhibition and receptor modulation.
The growing interest in fluorinated compounds and halogenated aromatics has propelled the demand for 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride. Fluorination, a key strategy in medicinal chemistry, enhances metabolic stability and bioavailability, aligning with trends in precision medicine. Searches for "fluorinated drug intermediates" and "bromo-fluoro benzoic acid derivatives" have surged, reflecting its relevance in small-molecule therapeutics. Additionally, its role in crop protection chemicals underscores its agrochemical importance, addressing global food security challenges.
From a synthetic perspective, CAS No. 1637774-84-5 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct complex heterocycles. Its amino group facilitates further functionalization, enabling the development of targeted inhibitors for kinases or GPCRs. Laboratories prioritize its use due to its consistent purity (>98%) and compatibility with high-throughput screening platforms. Recent publications highlight its utility in proteolysis-targeting chimeras (PROTACs), a cutting-edge modality in degrader therapeutics.
Environmental and regulatory considerations for 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride emphasize green chemistry principles. Innovations in catalytic fluorination and solvent-free synthesis reduce waste generation, aligning with sustainable manufacturing goals. FAQs like "How to handle halogenated benzoic acids safely?" or "Applications of fluorinated building blocks in APIs" dominate forums, indicating user focus on safety and utility. Analytical techniques such as HPLC and LC-MS ensure quality control, critical for compliance with ICH guidelines.
In summary, 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride (CAS No. 1637774-84-5) bridges multiple disciplines, from pharmaceutical development to material science. Its structural features and reactivity profile position it as a cornerstone in modern organic synthesis, answering the demand for innovative bioactive scaffolds. As research advances, this compound will likely play a pivotal role in next-generation therapeutic agents and smart agrochemicals.
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